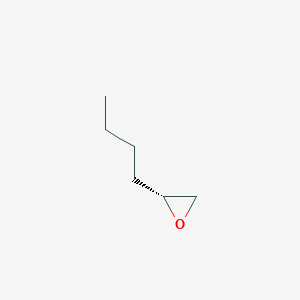

(2R)-2-butyloxirane

Overview

Description

(2R)-2-Butyloxirane is an epoxide compound characterized by a three-membered oxirane ring substituted with a butyl group at the C2 position in the (R)-configuration. Its molecular formula is C₆H₁₂O, with a molecular weight of 100.16 g/mol (inferred from structurally similar compounds) . This stereospecific epoxide is primarily used as an intermediate in organic synthesis, particularly in the production of chiral molecules for pharmaceuticals, agrochemicals, and polymers. The (2R) stereochemistry imparts distinct reactivity patterns in ring-opening reactions, influencing selectivity in nucleophilic additions or acid-catalyzed processes .

Preparation Methods

Halohydrin Cyclization Approach

Reaction Mechanism and Conditions

The halohydrin cyclization method involves a two-step process starting with the addition of a halogen and water to an alkene precursor, followed by base-induced cyclization to form the epoxide . For (2R)-2-butyloxirane synthesis, 1-butene serves as the starting material. The reaction proceeds via the following steps:

-

Halohydrin Formation :

-

Cyclization :

The stereochemical outcome of this method is inherently racemic , as the planar sp²-hybridized carbocation intermediate allows equal probability of R and S configurations .

Table 1: Halohydrin Cyclization Parameters

| Parameter | Value/Description |

|---|---|

| Starting Material | 1-Butene |

| Halogen Source | Br₂ in H₂O |

| Base | NaOH (1.0 M) |

| Temperature | 0–25°C |

| Yield | 70–75% |

| Enantiomeric Excess | Racemic (0% ee) |

Limitations and Racemic Resolution

While efficient for bulk synthesis, this method necessitates subsequent enantiomeric resolution to isolate this compound. Common resolution techniques include:

-

Chiral Chromatography : High-cost and low-throughput.

-

Enzymatic Kinetic Resolution : Utilizes epoxide hydrolases to selectively hydrolyze one enantiomer .

Enzymatic Kinetic Resolution Using Cif Epoxide Hydrolase

Enzyme Characteristics and Substrate Specificity

The Pseudomonas aeruginosa virulence factor Cif (CFTR inhibitory factor) is an α/β-hydrolase with demonstrated activity toward small-chain epoxides, including 2-butyloxirane . Structural studies reveal a flexible active site capable of accommodating diverse substrates, with a marked preference for (R)-configured epoxides .

Resolution Process

-

Racemic Substrate Exposure :

-

Product Isolation :

Table 2: Enzymatic Resolution Parameters

| Parameter | Value/Description |

|---|---|

| Enzyme | Cif Epoxide Hydrolase |

| Substrate | Racemic 2-butyloxirane |

| Conditions | pH 7.4, 25°C, 24 h |

| Conversion Rate | 40–45% (R-enantiomer hydrolyzed) |

| Enantiomeric Excess | >98% (S-enantiomer) |

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Criterion | Halohydrin Cyclization | Enzymatic Resolution |

|---|---|---|

| Yield | 70–75% | 40–45% (theoretical max: 50%) |

| Enantioselectivity | Racemic | >98% ee (S-enantiomer) |

| Scalability | Industrial-scale feasible | Lab-scale only |

| Cost | Low (bulk reagents) | High (enzyme production) |

| Environmental Impact | Toxic halogen waste | Biocatalytic, greener |

Emerging Directions and Challenges

Dynamic Kinetic Resolution (DKR)

Combining halohydrin cyclization with in situ racemization and enzymatic resolution could theoretically achieve 100% yield of (R)-2-butyloxirane. However, this requires compatible racemization catalysts and engineered hydrolases with inverted enantiopreference .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-butyloxirane undergoes various types of chemical reactions, including:

Nucleophilic Ring Opening: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and thiols.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The oxirane ring can undergo substitution reactions where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Nucleophilic Ring Opening: Reagents such as water, methanol, or ammonia can be used under acidic or basic conditions to open the oxirane ring.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed for reduction reactions.

Major Products Formed

Nucleophilic Ring Opening: Depending on the nucleophile, products can include diols, ethers, amines, or thiols.

Oxidation: Products can include diols or other oxidized derivatives.

Reduction: Products can include alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

(2R)-2-butyloxirane serves as a valuable building block in organic synthesis. Its unique reactivity allows for the preparation of more complex molecules, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The compound's ability to undergo nucleophilic ring-opening reactions enables the formation of various derivatives.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions involving epoxides. It acts as a substrate for epoxide hydrolases and other enzymes, providing insights into enzymatic mechanisms and potential therapeutic targets.

Medicinal Chemistry

Derivatives of this compound are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. These studies focus on understanding how modifications to the oxirane structure can enhance biological efficacy.

Production of Epoxy Resins

This compound is integral to the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Polymer Chemistry

The compound is employed in polymerization processes to create various polymers with desirable properties for industrial applications. Its ability to react with different nucleophiles allows for the design of tailored polymer materials.

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that this compound serves as an effective substrate for epoxide hydrolases. The research highlighted how varying conditions affected the enzyme activity and product formation, providing valuable data on enzyme kinetics and substrate specificity.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound derivatives revealed promising results against several bacterial strains. The study emphasized structure-activity relationships that could guide future drug development efforts.

Mechanism of Action

The mechanism of action of (2R)-2-butyloxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through covalent bonding or other interactions. The specific pathways involved depend on the nature of the reacting species and the conditions of the reaction.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2R)-2-butyloxirane with key analogues in terms of molecular properties, reactivity, and applications:

Key Differentiators

- Steric and Electronic Effects : The butyl group in this compound provides steric bulk, slowing nucleophilic attacks compared to smaller substituents like vinyl or methyl . This bulk also enhances enantioselectivity in asymmetric syntheses.

- Stereochemical Influence: Unlike non-chiral analogues (e.g., glycidyl methacrylate), the (2R) configuration directs regioselectivity in reactions. For example, in enzymatic ring-opening, (R)-epoxides yield distinct diols versus (S)-enantiomers .

- Thermal Stability : Butyl-substituted epoxides exhibit higher thermal stability (decomposition >200°C) compared to vinyl or ester derivatives, which polymerize or decompose below 150°C .

Biological Activity

(2R)-2-butyloxirane, also known as butylene oxide, is a cyclic ether with significant biological activity. This article explores its interactions, mechanisms, and implications in various biological contexts, supported by research findings and case studies.

- Chemical Formula : CHO

- CAS Number : 1560627

- Molecular Structure : The compound features a three-membered epoxide ring, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its epoxide functional group. Epoxides are known to undergo hydrolysis and can interact with nucleophiles, leading to the formation of diols or other derivatives. This reactivity underpins several biological functions:

- Enzymatic Hydrolysis : Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides. They play a crucial role in detoxifying potentially harmful compounds and in lipid metabolism . For instance, the hydrolysis of this compound by EHs can lead to less toxic products.

- Anti-inflammatory Effects : Research indicates that certain epoxy derivatives exhibit anti-inflammatory properties. For example, epoxyisoprostanes derived from similar structures have been shown to inhibit inflammatory cytokines such as IL-1β and MCP-1 in human aortic endothelial cells (HAEC) . This suggests that this compound could potentially modulate inflammatory responses through its metabolites.

- Cellular Signaling : The compound may influence cellular signaling pathways related to oxidative stress and cell migration. Studies have shown that epoxides can regulate gene expression involved in these processes .

Case Study: Endothelial Cell Function

A study focused on the effects of epoxyisoprostane (a related compound) on HAEC demonstrated significant anti-inflammatory activity. The findings highlighted how these compounds could inhibit the expression of pro-inflammatory genes:

| Gene Name | IL-1β Fold Change | % Reduction by EI |

|---|---|---|

| MCP-1 | 25.98 ± 1.97 | 79.6 |

| ICAM1 | 41.21 ± 8.89 | 52.3 |

| VCAM1 | 259.21 ± 79.16 | 92.1 |

| E-Selectin | 205.03 ± 29.24 | 69.5 |

| IL-6 | 206.05 ± 15.31 | 76.0 |

| CXCL1 | 121.97 ± 4.90 | 53.4 |

| CXCL6 | 86.43 ± 2.35 | 87.6 |

The study concluded that while this compound may not be directly tested, its structural analogs exhibit significant potential for regulating inflammation and cell signaling .

Epoxide Hydrolase Activity

The role of epoxide hydrolases in metabolizing this compound is critical for understanding its biological impact:

- EHs are widely distributed across various organisms, including mammals, where they participate in detoxifying epoxides formed during metabolic processes .

- The substrate specificity of EHs allows them to effectively hydrolyze this compound, leading to the formation of less reactive alcohols which can be further metabolized or excreted.

Implications for Health and Disease

The biological activity of this compound suggests potential therapeutic applications:

- Anti-inflammatory Drugs : Given its potential to modulate inflammatory responses, derivatives of this compound might be explored as candidates for treating inflammatory diseases.

- Detoxification Pathways : Understanding how this compound is metabolized can inform strategies for mitigating toxicity from environmental pollutants or pharmaceuticals that form epoxides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-butyloxirane, and how can enantiomeric purity be validated?

- Methodological Answer : this compound can be synthesized via asymmetric epoxidation of the corresponding alkene using chiral catalysts (e.g., Sharpless or Jacobsen conditions). Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) under isocratic conditions (hexane:isopropanol = 90:10, 1 mL/min). Nuclear magnetic resonance (NMR) spectroscopy, particularly or analysis, can further confirm stereochemical integrity by comparing coupling constants or chemical shifts with literature data .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

- Methodological Answer : Document all steps with precise details, including catalyst loading, reaction temperature, solvent purity, and purification methods (e.g., column chromatography gradients). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report critical data in the main text (e.g., yield, melting point) and relegate extensive characterization (e.g., NMR spectra) to supplementary materials. Cross-reference known compounds with literature citations and provide new compound validation via elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for all procedures to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store in sealed containers under inert atmosphere (N or Ar) at 2–8°C. Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with inert material) and disposal guidelines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic CO conversion reactions?

- Methodological Answer : In Co(II)-based metal-organic framework (MOF) catalysts, the (2R)-configured butyl group exhibits steric effects that favor surface reactions over pore diffusion, enabling 99% conversion efficiency. To isolate stereochemical impacts, conduct kinetic studies comparing (2R)- and (2S)-enantiomers under identical conditions (e.g., 80°C, 1 bar CO, 24 hours). Monitor reaction progress via gas chromatography (GC) or in situ FTIR spectroscopy .

Q. What analytical strategies can resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Perform systematic meta-analysis by standardizing variables (e.g., catalyst type, solvent polarity). Use multivariate regression to identify confounding factors (e.g., trace moisture in solvents). For conflicting enantioselectivity results, replicate experiments using identical chiral catalysts (e.g., Salen-Co(III)) and verify purity via differential scanning calorimetry (DSC) to rule out polymorphic interference .

Q. How do electronic and steric effects of the butyl substituent in this compound compare to fluorinated analogs in ring-opening reactions?

- Methodological Answer : The butyl group’s electron-donating nature and steric bulk slow nucleophilic attacks compared to electron-withdrawing substituents (e.g., difluoromethyl). Compare rate constants for nucleophilic ring-opening (e.g., with NH or Grignard reagents) using stopped-flow kinetics. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model transition states to quantify steric hindrance .

Q. What methodologies optimize the heterogeneous catalytic recycling of this compound in green chemistry applications?

- Methodological Answer : Immobilize catalysts (e.g., Co-MOFs) on mesoporous silica supports to enhance recyclability. Assess catalyst stability via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) after 5 cycles. Use flow reactors with controlled residence times to minimize byproduct formation. Monitor leaching via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Data Presentation

| Parameter | Value for this compound | Comparative Compound | Reference |

|---|---|---|---|

| CO Conversion Rate | 99% | 2-Ethyloxirane: 99% | |

| Optimal Reaction Temp | 80°C | Epichlorohydrin: 60°C | |

| Enantiomeric Excess | >98% (HPLC) | (2S)-Enantiomer: 95% |

Properties

IUPAC Name |

(2R)-2-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBDXQTMPYBAT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315541 | |

| Record name | (2R)-2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104898-06-8 | |

| Record name | (2R)-2-Butyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104898-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.